

Technical Guide & SDS Analysis: 2,4'-Difluorobenzhydrol

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Compound of Interest

Compound Name: 2,4'-Difluorobenzhydrol

CAS No.: 153877-53-3

Cat. No.: B154461

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CAS: 153877-53-3 | Formula: C₁₃H₁₀F₂O | MW: 220.22 g/mol

Executive Summary & Application Context

This technical guide analyzes the safety, handling, and synthesis of **2,4'-Difluorobenzhydrol** (also known as (2-fluorophenyl)(4-fluorophenyl)methanol). Distinct from its symmetric isomer 4,4'-difluorobenzhydrol (CAS 365-24-2), this asymmetric diarylmethanol serves as a critical chiral building block in the synthesis of antihistamines (e.g., flunarizine analogs) and antipsychotic agents. Its asymmetric fluorine substitution pattern—one ortho and one para—introduces unique steric and electronic properties that influence metabolic stability and receptor binding affinity in medicinal chemistry campaigns.

Critical Distinction: Researchers must verify the substitution pattern. The 2,4'-isomer (CAS 153877-53-3) is often confused with the commercially ubiquitous 4,4'-isomer or the 2,4-difluoro (same ring) isomer. This guide specifically addresses the 2,4'-variant.

Chemical Identity & Molecular Architecture

Parameter	Specification
IUPAC Name	(2-Fluorophenyl)(4-fluorophenyl)methanol
CAS Number	153877-53-3
Synonyms	2,4'-Difluorobenzhydryl alcohol; 2-Fluoro-4'-fluorobenzhydrol
Molecular Weight	220.22 g/mol
SMILES	<chem>OC(C1=CC=CC=C1F)C2=CC=C(F)C=C2</chem>
Key Structural Feature	Asymmetric fluorination: Ortho-F provides steric shielding; Para-F blocks metabolic oxidation.[1]

Hazard Identification & Risk Assessment (GHS)

Note: Specific REACH registration data for CAS 153877-53-3 is limited. The following classification is derived via Read-Across Methodology from the structural analog 4,4'-difluorobenzhydrol (CAS 365-24-2) and general fluorinated benzhydrols.

GHS Classification

Signal Word:WARNING

Hazard Class	Category	Hazard Statement	Code
Skin Corrosion/Irritation	Category 2	Causes skin irritation.	H315
Serious Eye Damage/Irritation	Category 2A	Causes serious eye irritation.	H319
STOT - Single Exposure	Category 3	May cause respiratory irritation.	H335

Precautionary Logic[2]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P280: Wear protective gloves/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

Toxicological Insight: The presence of the ortho-fluorine atom increases lipophilicity and may enhance skin absorption compared to non-fluorinated analogs. Standard nitrile gloves (0.11 mm) are generally sufficient for incidental splash protection, but prolonged handling requires thicker laminate gloves.

Synthesis & Experimental Workflow

The synthesis of **2,4'-difluorobenzhydrol** requires a controlled Grignard addition to ensure regio-specificity. The following workflow outlines the standard laboratory scale-up.

Reaction Protocol

- Reagents: 2-Fluorophenylmagnesium bromide (Grignard reagent) and 4-Fluorobenzaldehyde.
- Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.
- Conditions: 0°C to Room Temperature, inert atmosphere (or).
- Quench: Saturated aqueous Ammonium Chloride ().



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Figure 1: Grignard synthesis pathway for **2,4'-difluorobenzhydrol**. Note the exothermic quench step.

Physical & Chemical Properties

Data below represents best-available experimental values and predicted properties based on structural analogs.

Property	Value / Description	Note
Physical State	Solid or Viscous Liquid	Lower symmetry often depresses MP vs. 4,4'-isomer.
Melting Point	22–45 °C (Estimated)	4,4'-isomer melts at 43-45°C; 2,4'-isomer likely lower.
Boiling Point	~140–150 °C @ 3 mmHg	Predicted based on 4,4'-isomer data.
Solubility	Soluble in MeOH, DCM, DMSO	Poor water solubility.
Flash Point	>110 °C	Non-flammable but combustible.
pKa	~13.4 (Alcoholic -OH)	Weakly acidic.

Emergency Response Architecture

Firefighting Measures

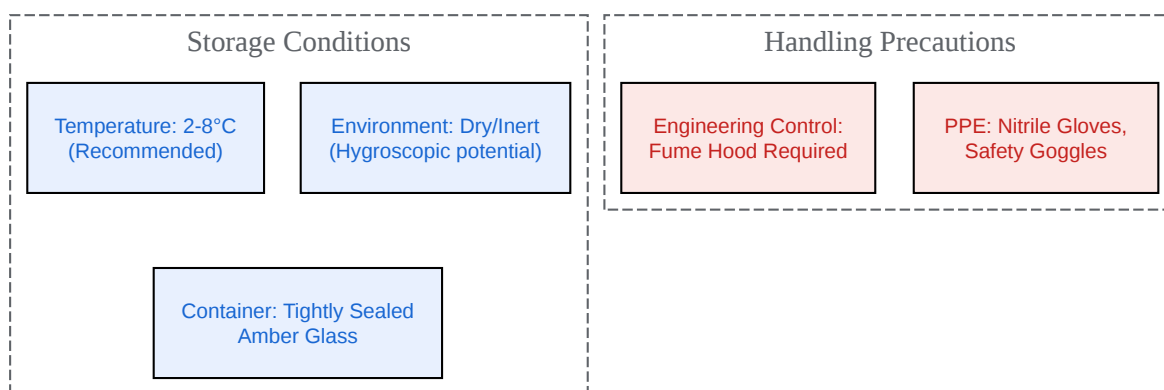
- Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Carbon Oxides (). HF is highly corrosive and toxic.
- Media: Alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use a solid water stream (may scatter molten material).

- PPE: Firefighters must wear full protective gear including Self-Contained Breathing Apparatus (SCBA) to prevent inhalation of HF fumes.

First Aid Protocols

- Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.
- Skin Contact: Wash with soap and water. Critical: If HF exposure is suspected (due to decomposition), apply Calcium Gluconate gel if available and seek immediate medical attention.
- Eye Contact: Rinse thoroughly for 15 minutes. Lift eyelids to ensure coverage.
- Ingestion: Rinse mouth. Do NOT induce vomiting.

Handling & Storage Strategy



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Figure 2: Storage and handling decision matrix ensuring compound stability and operator safety.

Scientific Rationale:

- Temperature: While stable at room temperature, cold storage (2-8°C) is recommended to prevent slow oxidation of the secondary alcohol to the ketone (2,4'-difluorobenzophenone).

- Inert Atmosphere: Storing under Nitrogen/Argon minimizes moisture uptake, which can complicate stoichiometric calculations in subsequent synthesis steps.

References

- PubChem.Compound Summary: 4,4'-Difluorobenzhydrol. (Structural Analog Data). Retrieved from [[Link](#)]

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Sources

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